molecular formula C9H10N4O2 B13531955 5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one

5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one

Cat. No.: B13531955
M. Wt: 206.20 g/mol
InChI Key: MDZFVMXDBLIYKZ-UHFFFAOYSA-N
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Description

5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a methyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment to the Pyridinone Core: The oxadiazole moiety is then attached to the pyridinone core through a nucleophilic substitution reaction, often using a suitable leaving group.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, which can be achieved using various amine sources under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the amino group or the oxadiazole ring.

    Reduction Products: Reduced forms of the oxadiazole ring or the pyridinone core.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a functional material in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one: The parent compound.

    5-Amino-1-((4-methyl-1,2,5-thiadiazol-3-yl)methyl)pyridin-2(1h)-one: A similar compound with a thiadiazole ring instead of an oxadiazole ring.

    5-Amino-1-((4-methyl-1,2,5-triazol-3-yl)methyl)pyridin-2(1h)-one: A similar compound with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

5-amino-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyridin-2-one

InChI

InChI=1S/C9H10N4O2/c1-6-8(12-15-11-6)5-13-4-7(10)2-3-9(13)14/h2-4H,5,10H2,1H3

InChI Key

MDZFVMXDBLIYKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CN2C=C(C=CC2=O)N

Origin of Product

United States

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